molecular formula C15H12F3N5O2S B2419143 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034584-16-0

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2419143
CAS RN: 2034584-16-0
M. Wt: 383.35
InChI Key: YCRZUCFEOHNQMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition. The trifluoromethyl group could be introduced using a variety of methods, such as the use of trifluoromethylating reagents .


Molecular Structure Analysis

The presence of the pyridine and 1,2,3-triazole rings suggests that this compound could participate in various types of chemical reactions, particularly those involving nucleophilic substitution or electrophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s reactivity and polarity .

Scientific Research Applications

Materials Science: Luminescent Scaffolds

Imidazo [1,5-a]pyridine derivatives, including our compound of interest, serve as versatile scaffolds in materials science. Their luminescent properties make them valuable for designing optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Researchers have explored their use in creating efficient emitters for confocal microscopy and imaging applications .

Pharmaceutical Research: Anti-Cancer Agents

The imidazo [1,5-a]pyridine nucleus has shown promise in the development of anti-cancer drugs. Researchers have synthesized derivatives with potential cytotoxic effects against cancer cells. These compounds may inhibit specific pathways or target cancer-specific proteins, making them attractive candidates for further investigation .

Optoelectronic Devices: Light-Emitting Materials

Our compound’s unique structure contributes to its photophysical properties. It can act as an emitter in optoelectronic devices due to its ability to emit light efficiently. Researchers have explored its use in OLEDs, where it contributes to vibrant displays and energy-efficient lighting .

Sensors: Detection and Sensing Applications

Imidazo [1,5-a]pyridine derivatives exhibit interesting sensing properties. They can be incorporated into sensor platforms for detecting specific analytes, such as metal ions, gases, or biomolecules. These sensors find applications in environmental monitoring, healthcare diagnostics, and industrial safety .

Confocal Microscopy: Fluorescent Imaging

The compound’s luminescent behavior makes it suitable for confocal microscopy. Researchers use it as a fluorescent probe to visualize cellular structures, study biological processes, and track molecular interactions. Its emission properties allow precise imaging with minimal background noise .

Other Technological Applications

Beyond the mentioned fields, imidazo [1,5-a]pyridine derivatives have found applications in diverse areas. These include drug delivery systems, catalysts, and molecular switches. Their versatility continues to inspire innovative research across scientific disciplines .

properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O2S/c16-15(17,18)13-5-1-2-6-14(13)26(24,25)20-8-11-10-23(22-21-11)12-4-3-7-19-9-12/h1-7,9-10,20H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRZUCFEOHNQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

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